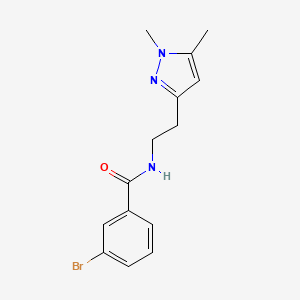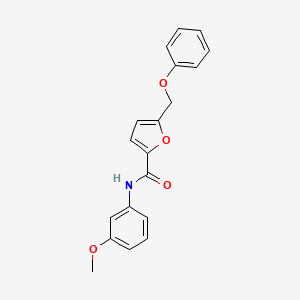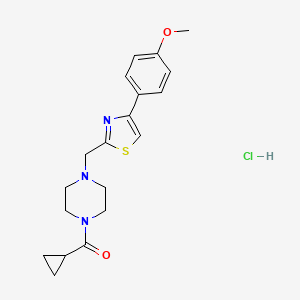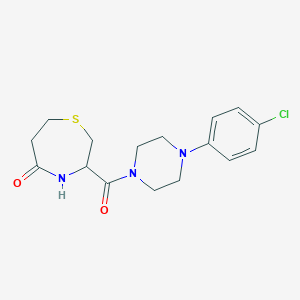
3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family, and its chemical formula is C15H17BrN4O.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its binding to the catalytic domain of PARP. This binding prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a potent inhibitor of PARP. In addition to its potential applications in cancer therapy, this compound has also been studied for its effects on other diseases, such as neurodegenerative disorders and inflammation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer therapy. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in lab settings.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide. One area of research is the development of more potent PARP inhibitors based on this compound. Another area of research is the study of the effects of this compound on other diseases, such as neurodegenerative disorders and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 3-bromoaniline with 2-bromoethylamine hydrobromide to form 3-bromo-N-(2-bromoethyl)aniline. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde to form 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)aniline. Finally, this compound is reacted with benzoyl chloride to form 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has been studied for its potential applications in the field of medicine. One of the main areas of research has been its use as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been identified as a target for cancer therapy. Inhibition of PARP can lead to the death of cancer cells, making PARP inhibitors a promising avenue for cancer treatment.
Propiedades
IUPAC Name |
3-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZKNMLKIWSQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
![4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2910154.png)



![[4-(Dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene](/img/structure/B2910166.png)

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910169.png)